Benzyl[(6-chloropyridin-3-yl)methyl]amine
Overview
Description
Benzyl[(6-chloropyridin-3-yl)methyl]amine is a chemical compound with the linear formula C14H15ClN2 . It’s a derivative of pyridine, which is a six-membered heterocyclic compound .
Synthesis Analysis
The synthesis of substituted pyridines, such as this compound, has been reported in various studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a pyridine ring via a methylene bridge . The pyridine ring carries a chlorine atom at the 6-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.71 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 and a topological polar surface area of 24.9 Ų .Scientific Research Applications
Crystal Structures and Molecular Interactions
- The study of crystal and molecular structures of compounds similar to Benzyl[(6-chloropyridin-3-yl)methyl]amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, has shown substantial hydrogen-bonding interactions leading to layered structures in the crystal forms of these compounds (Odell, McCluskey, Failes, & Tiekink, 2007).
Fluorescent Sensors
- Compounds related to this compound have been used in the synthesis of fluorescent sensors like Zinpyr family dyes, demonstrating utility in biological imaging applications (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).
Pharmaceutical Manufacturing
- In pharmaceutical manufacturing, related compounds have been utilized in processes such as the large-scale preparation of N-Benzylated Chloropurine, demonstrating the significance of these compounds in drug synthesis (Shi, Chang, Grohmann, Kiesman, & Kwok, 2015).
Corrosion Inhibition
- Studies have explored the efficiency of compounds like benzylidene-pyrimidin-2-yl-amine, similar to this compound, as corrosion inhibitors for mild steel, indicating their potential in material science applications (Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005).
Cholinesterase Inhibitory Activity
- Derivatives of this compound, like benzofuran carboxamide-benzylpyridinum salts, have been synthesized and studied for their cholinesterase inhibitory activity, highlighting potential therapeutic applications (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).
Catalytic Applications
- Related compounds have been used in the synthesis of diiron(III) complexes, functioning as catalysts for hydroxylation of alkanes, which is of great importance in industrial chemistry (Sankaralingam & Palaniandavar, 2014).
Palladacycle Catalysts
- This compound analogs have been used in the creation of palladacycles with various applications as catalysts in chemical reactions (Singh, Saleem, Pal, & Singh, 2017).
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-7-6-12(10-16-13)9-15-8-11-4-2-1-3-5-11/h1-7,10,15H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNGUMQZOBTNEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301244250 | |
Record name | 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359447-56-6 | |
Record name | 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359447-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(phenylmethyl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301244250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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